molecular formula C9H11ClN2 B13667156 1-Methylindolin-2-imine hydrochloride

1-Methylindolin-2-imine hydrochloride

Cat. No.: B13667156
M. Wt: 182.65 g/mol
InChI Key: JNSHMUVIUWPDSX-UHFFFAOYSA-N
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Description

1-Methylindolin-2-imine hydrochloride is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a methyl group attached to the nitrogen atom of the indole ring, with an imine group at the second position and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindolin-2-imine hydrochloride can be synthesized through a copper-catalyzed reaction. The process involves the reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with 2-iodobenzyl bromide. The reaction is optimized using various catalysts, bases, solvents, and temperatures to achieve high yields .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar copper-catalyzed reactions. The use of cheap cuprous chloride as the catalyst and the tolerance of wide functional groups make this method advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methylindolin-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the imine group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methylindolin-2-imine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The exact molecular targets and pathways may vary depending on the specific derivative and application .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

1-methyl-3H-indol-2-imine;hydrochloride

InChI

InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-5,10H,6H2,1H3;1H

InChI Key

JNSHMUVIUWPDSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=N)CC2=CC=CC=C21.Cl

Origin of Product

United States

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